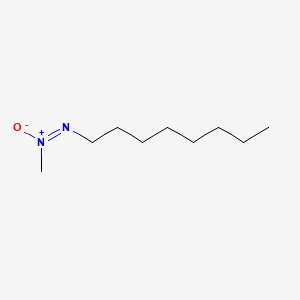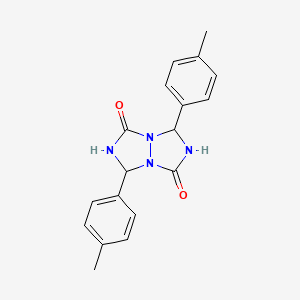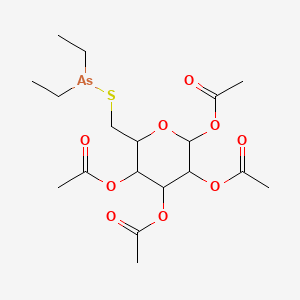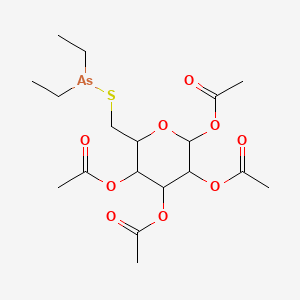
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is a complex organic compound that belongs to the class of hexopyranoses This compound is characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, and a diethylarsino group attached to the sulfur atom at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose typically involves multiple steps:
Starting Material: The synthesis begins with a hexopyranose derivative, which is selectively protected at the hydroxyl groups.
Acetylation: The hydroxyl groups at the 1, 2, 3, and 4 positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Group Introduction: The introduction of the thio group at the 6 position is achieved through a substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a thiol group.
Diethylarsino Group Addition: The final step involves the introduction of the diethylarsino group to the sulfur atom. This can be accomplished using diethylarsine in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diethylarsino group can be reduced to form simpler arsenic-containing compounds.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted hexopyranose derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity. It may also bind to nucleic acids, affecting gene expression.
Pathways Involved: The compound can influence oxidative stress pathways, apoptosis, and cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-S-acetyl-6-deoxy-6-thiohexopyranose: Similar structure but with an acetyl group instead of a diethylarsino group.
1,2,3,4-Tetra-O-acetyl-6-S-methyl-6-thiohexopyranose: Contains a methyl group instead of a diethylarsino group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is unique due to the presence of the diethylarsino group, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
Número CAS |
78478-71-4 |
|---|---|
Fórmula molecular |
C18H29AsO9S |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
[4,5,6-triacetyloxy-2-(diethylarsanylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H29AsO9S/c1-7-19(8-2)29-9-14-15(24-10(3)20)16(25-11(4)21)17(26-12(5)22)18(28-14)27-13(6)23/h14-18H,7-9H2,1-6H3 |
Clave InChI |
XOZFDBRVEUXRRA-UHFFFAOYSA-N |
SMILES canónico |
CC[As](CC)SCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



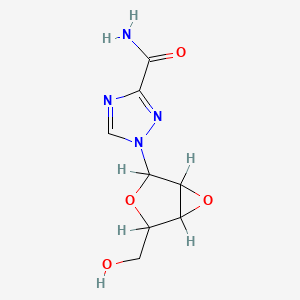
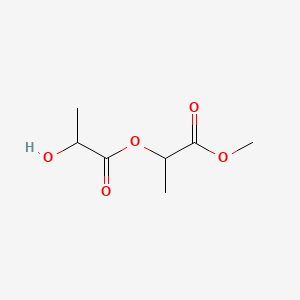



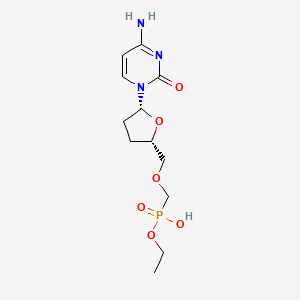
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
